molecular formula C23H25ClN4O2S2 B2716014 N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216622-87-5

N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2716014
CAS No.: 1216622-87-5
M. Wt: 489.05
InChI Key: IZFCYGRLGJLJAN-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the 4-methyl and 3-morpholinopropyl groups. The final step involves the formation of the carboxamide linkage and the conversion to the hydrochloride salt.

    Preparation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of 4-Methyl Group: The 4-methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of 3-Morpholinopropyl Group: The 3-morpholinopropyl group can be introduced through nucleophilic substitution reactions using 3-chloropropylmorpholine.

    Formation of Carboxamide Linkage: The carboxamide linkage is formed by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

    Conversion to Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds with similar benzo[d]thiazole cores but different substituents.

    Morpholine Derivatives: Compounds with morpholine rings but different core structures.

Uniqueness

N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual benzo[d]thiazole cores and morpholinopropyl group make it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S2.ClH/c1-16-6-4-9-19-20(16)25-23(31-19)27(11-5-10-26-12-14-29-15-13-26)22(28)21-24-17-7-2-3-8-18(17)30-21;/h2-4,6-9H,5,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFCYGRLGJLJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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